molecular formula C13H15N3O2S2 B2724810 4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392239-56-4

4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2724810
CAS RN: 392239-56-4
M. Wt: 309.4
InChI Key: NZVJXSQIRPBMFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” consists of a benzamide group attached to a thiadiazole ring via an ethoxy linker . The thiadiazole ring is further substituted with an ethylsulfanyl group .

Scientific Research Applications

Antimicrobial and Antifungal Properties

A study conducted by Sych et al. (2019) on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, highlighted their antimicrobial and antifungal activities. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One compound, in particular, 4-butoxy-N-{5-[({[5- (ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide, showed high antimicrobial activity, indicating the promise for further studies (Sych et al., 2019).

Nematocidal Activity

Liu et al. (2022) synthesized a series of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, evaluating their nematocidal activities. The study found that specific derivatives exhibited good nematocidal activity against Bursaphelenchus xylophilus, with corrected mortality rates significantly better than the commercial seed coating agent Tioxazafen. This suggests that compounds related to this compound could serve as promising lead compounds for developing new nematicides (Liu et al., 2022).

Anticancer Properties

The study of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups by Tiwari et al. (2017) underlines the potential anticancer activity of derivatives. The synthesized compounds were tested in vitro against various human cancer cell lines, showing promising results compared to the standard drug Adriamycin. Specific compounds exhibited high anticancer activities, highlighting the potential therapeutic applications of these derivatives in cancer treatment (Tiwari et al., 2017).

properties

IUPAC Name

4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-3-18-10-7-5-9(6-8-10)11(17)14-12-15-16-13(20-12)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVJXSQIRPBMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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